molecular formula C8H7F3O B6320787 1-Ethoxy-2,3,4-trifluorobenzene CAS No. 1862370-95-3

1-Ethoxy-2,3,4-trifluorobenzene

Cat. No.: B6320787
CAS No.: 1862370-95-3
M. Wt: 176.14 g/mol
InChI Key: PLQXKFOZMZCLIE-UHFFFAOYSA-N
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Description

1-Ethoxy-2,3,4-trifluorobenzene is an organic compound with the molecular formula C8H7F3O. It is a trifluorinated derivative of ethoxybenzene, characterized by the presence of three fluorine atoms on the benzene ring.

Chemical Reactions Analysis

1-Ethoxy-2,3,4-trifluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-Ethoxy-2,3,4-trifluorobenzene exerts its effects is primarily through its interactions with molecular targets in biological systems. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

1-Ethoxy-2,3,4-trifluorobenzene can be compared with other trifluorinated benzene derivatives, such as:

  • 1-Ethoxy-2,4,5-trifluorobenzene
  • 1-Ethoxy-3,4,5-trifluorobenzene
  • 1-Methoxy-2,3,4-trifluorobenzene

These compounds share similar structural features but differ in the position of the fluorine atoms and the nature of the alkoxy group. The unique arrangement of substituents in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .

Properties

IUPAC Name

1-ethoxy-2,3,4-trifluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQXKFOZMZCLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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